molecular formula C25H19K3N4O8S2 B15190775 Tripotassium p-(4,5-dihydro-3-methyl-4-(5-(3-methyl-5-oxido-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)penta-2,4-dienylidene)-5-oxo-1H-pyrazol-1-yl)benzenesulphonate CAS No. 63811-37-0

Tripotassium p-(4,5-dihydro-3-methyl-4-(5-(3-methyl-5-oxido-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)penta-2,4-dienylidene)-5-oxo-1H-pyrazol-1-yl)benzenesulphonate

Cat. No.: B15190775
CAS No.: 63811-37-0
M. Wt: 684.9 g/mol
InChI Key: HLFYUTAYQZNBGU-FWABMVGRSA-K
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Description

Tripotassium p-(4,5-dihydro-3-methyl-4-(5-(3-methyl-5-oxido-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)penta-2,4-dienylidene)-5-oxo-1H-pyrazol-1-yl)benzenesulphonate is a highly functionalized aromatic sulfonate salt characterized by a complex pyrazole-pentadienylidene backbone. Its structure features dual pyrazole rings linked via a conjugated penta-2,4-dienylidene bridge, with sulphonate (-SO₃⁻) groups at strategic positions to enhance water solubility. The tripotassium counterions balance the charge of the three sulphonate groups, distinguishing it from related dipotassium or sodium salts.

Properties

CAS No.

63811-37-0

Molecular Formula

C25H19K3N4O8S2

Molecular Weight

684.9 g/mol

IUPAC Name

tripotassium;4-[3-methyl-4-[(1E,3E,5Z)-5-[3-methyl-5-oxo-1-(4-sulfonatophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxidopyrazol-1-yl]benzenesulfonate

InChI

InChI=1S/C25H22N4O8S2.3K/c1-16-22(24(30)28(26-16)18-8-12-20(13-9-18)38(32,33)34)6-4-3-5-7-23-17(2)27-29(25(23)31)19-10-14-21(15-11-19)39(35,36)37;;;/h3-15,30H,1-2H3,(H,32,33,34)(H,35,36,37);;;/q;3*+1/p-3/b5-3+,6-4+,23-7-;;;

InChI Key

HLFYUTAYQZNBGU-FWABMVGRSA-K

Isomeric SMILES

CC1=NN(C(=C1/C=C/C=C/C=C\2/C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-].[K+].[K+].[K+]

Canonical SMILES

CC1=NN(C(=C1C=CC=CC=C2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-].[K+].[K+].[K+]

Origin of Product

United States

Preparation Methods

The preparation methods for EINECS 264-469-5 involve specific synthetic routes and reaction conditions. Industrial production methods typically include:

Chemical Reactions Analysis

EINECS 264-469-5 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

EINECS 264-469-5 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of EINECS 264-469-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This can lead to various biochemical and physiological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Comparisons

Functional and Application Comparisons

  • Pharmaceutical Potential: The dipotassium analog (CAS 70208-51-4) is explicitly used in the pharmaceutical industry, suggesting that the tripotassium variant may share similar roles, such as stabilizing active ingredients or acting as an excipient .
  • Solubility and Stability : Sulphonate groups in both the target and dipotassium compounds confer high water solubility, critical for injectable or oral formulations. The trisodium carboxylate derivative () may exhibit lower solubility in polar solvents due to its mixed functional groups .
  • Industrial Applications : Azo-containing analogs (e.g., ) are typically employed as dyes or pigments, whereas pyrazole-sulphonates are more likely to serve in specialty chemistry or biologics due to their complex heterocyclic frameworks .

Biological Activity

Tripotassium p-(4,5-dihydro-3-methyl-4-(5-(3-methyl-5-oxido-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)penta-2,4-dienylidene)-5-oxo-1H-pyrazol-1-yl)benzenesulphonate (CAS Number: 63811-37-0) is a complex organic compound belonging to the pyrazole family. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article examines the biological activity of this specific compound through available research findings.

Chemical Structure and Properties

The compound's molecular formula is C25H22N4O8S23KC_{25}H_{22}N_{4}O_{8}S_{2}\cdot 3K, indicating a complex structure that includes multiple functional groups conducive to biological activity. The presence of sulfonate groups enhances its solubility and potential bioactivity.

Antitumor Activity

Recent studies have highlighted the antitumor properties of pyrazole derivatives. For instance, compounds similar to Tripotassium p-(...)-benzenesulphonate have demonstrated significant cytotoxic effects against various cancer cell lines. A notable study reported that pyrazole analogs exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent antiproliferative effects .

CompoundCell LineIC50 (µM)
Pyrazole Analog AMCF-70.08
Pyrazole Analog BHeLa0.05

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazoles is well-documented. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. In vivo studies employing carrageenan-induced paw edema models showed that certain pyrazole derivatives significantly reduced inflammation compared to standard drugs like Indomethacin .

Antimicrobial Activity

Pyrazole compounds have also been evaluated for their antimicrobial properties. Research indicates that derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Studies

Case Study 1: Anticancer Activity Evaluation
A series of pyrazole derivatives were synthesized and tested for anticancer activity using the MTT assay. The results indicated that modifications on the pyrazole ring significantly influenced cytotoxicity. For example, a derivative with an electron-donating group showed enhanced activity against breast cancer cells .

Case Study 2: Anti-inflammatory Efficacy
In a controlled trial, a novel pyrazole derivative was administered to rats with induced inflammation. The results demonstrated a marked decrease in paw swelling and inflammatory markers in serum, suggesting potential for therapeutic use in inflammatory diseases .

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